molecular formula C12H11ClN2O3 B3016550 (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide CAS No. 444071-81-2

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide

Cat. No. B3016550
CAS RN: 444071-81-2
M. Wt: 266.68
InChI Key: UGYMTEKKRVSRBB-UHFFFAOYSA-N
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Description

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. It is a derivative of LSD and has been gaining popularity in the research community due to its unique properties.

Mechanism of Action

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide binds to the 5-HT2A receptor and activates it, leading to an increase in the levels of serotonin in the brain. This results in altered perception, mood, and cognition. This compound also has an affinity for other serotonin receptors, including 5-HT1A and 5-HT2C, which may contribute to its effects.
Biochemical and physiological effects:
This compound has been shown to produce visual and auditory hallucinations, changes in perception of time, and altered mood and cognition. It has also been reported to produce physical effects such as increased heart rate, pupil dilation, and tremors. This compound has a shorter duration of action than LSD, with effects lasting for 6-8 hours.

Advantages and Limitations for Lab Experiments

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also easier to synthesize than LSD and has a shorter duration of action, allowing for more efficient experimentation. However, this compound's effects on other serotonin receptors may complicate interpretation of results.

Future Directions

There are several future directions for research on (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and addiction. Another area of research is the development of more selective and potent 5-HT2A receptor agonists for use in lab experiments. Additionally, further investigation into the effects of this compound on other serotonin receptors may yield new insights into its mechanism of action.

Synthesis Methods

The synthesis of (Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide involves the condensation of 2-cyanoacrylate with 3-chloro-4,5-dimethoxyaniline. This reaction results in the formation of a Schiff base, which is then reduced to this compound using sodium borohydride. The final product is purified using column chromatography.

Scientific Research Applications

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide has been primarily used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been used in studies related to drug addiction, depression, and anxiety.

properties

IUPAC Name

(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-10-5-7(3-8(6-14)12(15)16)4-9(13)11(10)18-2/h3-5H,1-2H3,(H2,15,16)/b8-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMTEKKRVSRBB-BAQGIRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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